

Aumitin autophagy assay concentration

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Compound Focus: Aumitin

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Aumitin at a Glance

Aumitin is a diaminopyrimidine-based compound identified as an autophagy inhibitor. Its primary characterized activity is the dose-dependent inhibition of autophagy induced by both starvation and rapamycin treatment [1] [2]. The table below summarizes its key biological and physicochemical properties.

Table 1: Profile of Aumitin

Property	Description
Bioactivity	Autophagy inhibitor; suppresses mitochondrial respiration by targeting Complex I [1] [2].
Reported IC ₅₀	0.12 µM (starvation-induced autophagy); 0.24 µM (rapamycin-induced autophagy) [1] [2].
Molecular Weight	429.90 g/mol [1] [2].
Molecular Formula	C ₂₄ H ₂₀ ClN ₅ O [1] [2].
CAS Number	946293-78-3 [1] [2].
Solubility	~100 mg/mL (~232.61 mM) in DMSO [2]. Solubility in water is expected to be low.

Property	Description
Physical Form	White to off-white solid powder [2].

Experimental Protocols

The core activity of **Aumitin** has been established in assays measuring the inhibition of induced autophagy. The following protocols are adapted from the literature citing its use [1] [2].

Protocol 1: Inhibiting Starvation-Induced Autophagy

This protocol is suitable for experiments in various mammalian cell lines (e.g., HEK293T, HeLa, MEFs).

- **Cell Preparation:** Seed cells in complete growth medium and allow them to adhere and grow to 60-80% confluence.
- **Starvation Induction:** Replace the complete medium with starvation medium (e.g., EBSS, or a balanced salt solution without serum and amino acids).
- **Aumitin Treatment:** Concurrently with the medium change, treat cells with **Aumitin**. A range of concentrations from **0.05 μM to 1 μM** is recommended, with **0.12 μM** as a starting point for achieving half-maximal inhibition. The final concentration of the vehicle (DMSO) should be kept constant and below 0.1% (v/v) in all groups.
- **Incubation:** Incubate cells under these conditions for **2 to 6 hours** at 37°C and 5% CO₂.
- **Autophagy Analysis:** Proceed with your chosen method to analyze autophagic activity (see Section 4.1 for validated methods).

Protocol 2: Inhibiting Rapamycin-Induced Autophagy

This protocol tests the inhibition of a chemically induced autophagic pathway.

- **Cell Preparation:** Seed cells in complete growth medium as in Protocol 1.
- **Co-treatment:** Treat cells with both an autophagy inducer and **Aumitin**. * **Inducer:** Use rapamycin at a typical working concentration of **100-200 nM**. * **Inhibitor:** Use **Aumitin** at a range of **0.1 μM to 0.5 μM** , with **0.24 μM** as a reference IC₅₀ value.
- **Incubation and Analysis:** Incubate for **4 to 8 hours** and then analyze autophagy.

Autophagy Assay Methods

To confirm the inhibitory effect of **Aumitin**, the following well-established autophagy assays are recommended. These methods can be applied to the samples generated from the protocols above.

Western Blot for LC3 Lipidation

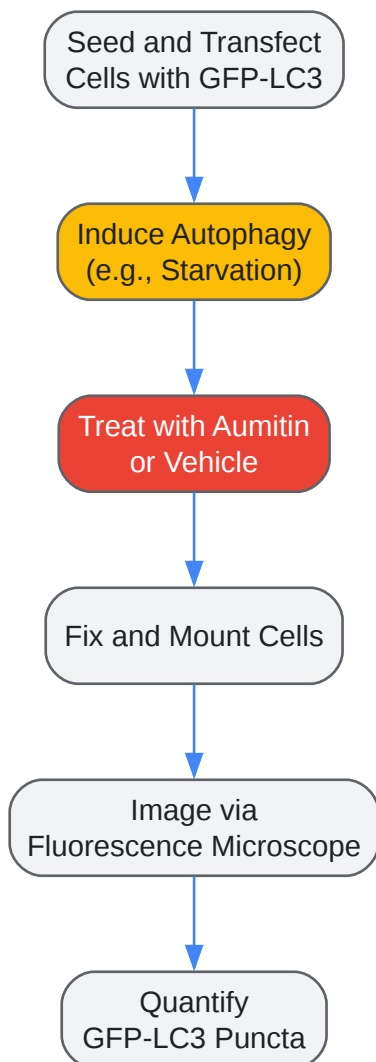
This is one of the most common methods to monitor autophagy [3].

- **Principle:** Autophagy induction causes the cytosolic form of LC3 (LC3-I) to be lipidated to a phosphatidylethanolamine-conjugated form (LC3-II), which migrates faster on SDS-PAGE gels. An inhibitor like **Aumitin** should reduce the accumulation of LC3-II.
- **Key Consideration:** An increase in LC3-II can indicate either induction of autophagy or a block in the downstream degradation steps. To measure **autophagic flux** (the complete process), it is essential to perform the assay in the presence and absence of lysosomal inhibitors like bafilomycin A1 (Baf A1) or chloroquine [3] [4]. A true inhibitor will show lower LC3-II levels even with lysosomal inhibition.

Fluorescence Microscopy

This method visualizes autophagosome formation in cells [5] [6].

- **Principle:** Cells are transfected with a fluorescent protein (e.g., GFP) tagged to LC3. During autophagy, LC3 translocates to autophagosomal membranes, appearing as distinct puncta in the cytoplasm. **Aumitin** treatment should reduce the number of these puncta compared to induced-only controls.
- **Workflow:** The experimental workflow for this assay can be visualized as follows:



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Flow Cytometry-Based Quantification

This method allows for the rapid, quantitative analysis of autophagic activity in a high-throughput format [5].

- **Principle:** A specialized protocol uses mild permeabilization to wash out soluble cytoplasmic GFP-LC3-I, leaving behind the membrane-associated GFP-LC3-II bound to autophagosomes. The retained fluorescence, measured by flow cytometry, correlates with autophagosome amount [5]. **Aumitin** treatment should decrease this signal.
- **Advantage:** This method is robust, sensitive, and suitable for screening applications, providing objective numerical data from a large number of cells [5].

Critical Considerations for Experimental Design

- **Confirm Solubility and Prepare Stocks:** **Aumitin** has high solubility in DMSO. Prepare a concentrated stock solution (e.g., 10-50 mM in DMSO), aliquot it, and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles [2].
- **Include Essential Controls:** Every experiment must include:
 - **Vehicle Control:** Cells treated with DMSO only.
 - **Induction Control:** Cells with autophagy induced (e.g., by starvation or rapamycin).
 - **Inhibition Control:** Induced cells treated with a known autophagy inhibitor like **Aumitin**.
 - **Lysosomal Inhibition (for Flux):** Cells treated with both an inducer and Baf A1, with and without **Aumitin**.
- **Interpretation of LC3-II Data:** As highlighted in the guidelines, an accumulation of LC3-II can be misleading. It is crucial to determine whether an increase is due to enhanced induction or blocked degradation. Using lysosomal inhibitors to measure flux is the definitive approach to confirm that a compound like **Aumitin** is genuinely inhibiting the formation of autophagosomes [3] [4].
- **Off-Target Effects:** Be aware that **Aumitin** also inhibits mitochondrial respiration by targeting Complex I [1] [2]. This off-target effect could indirectly influence cellular energy status and autophagy, so results should be interpreted with caution. Using multiple assays to monitor autophagy helps build a more conclusive case.

Troubleshooting Guide

Table 2: Common Issues and Solutions

Problem	Possible Cause	Suggested Solution
No inhibitory effect	Concentration too low; incubation time too short.	Perform a dose-response curve (0.01-1 μ M); extend treatment time.
High cell death	Aumitin concentration is toxic.	Reduce concentration; check cell viability (e.g., with MTT assay) after treatment.
High background in microscopy	Autofluorescence or non-specific staining.	Include untransfected controls to set background levels; optimize washing steps.
Weak LC3-II band on Western Blot	Insufficient induction of autophagy.	Confirm induction method is working; use a positive control (e.g., starved cells).

Problem	Possible Cause	Suggested Solution
Inconsistent flow cytometry data	Inconsistent cell permeabilization.	Strictly adhere to permeabilization times and temperatures [5].

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References

1. | Aumitin | TargetMol Autophagy [targetmol.com]
2. | Aumitin inhibitor | CAS# 946293-78-3 | InvivoChem autophagy [invivochem.com]
3. Assays to Monitor Autophagy Progression in Cell Cultures [pmc.ncbi.nlm.nih.gov]
4. Guidelines for the use and interpretation of assays for ... [pmc.ncbi.nlm.nih.gov]
5. An improved method for high-throughput quantification of ... [nature.com]
6. Activation of RIG-I-Mediated Antiviral Signaling Triggers ... [pmc.ncbi.nlm.nih.gov]

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